![molecular formula C28H27N7O B1683798 19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one CAS No. 856691-93-5](/img/structure/B1683798.png)
19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one
描述
CEP-11981 is a potent and highly permeable multiplex inhibitor of human TIE-2, VEGF-R2, and VEGF-R1 receptor tyrosine kinases. It has shown significant antitumor and antiangiogenic efficacy in preclinical tumor models . This compound is particularly notable for its ability to inhibit multiple angiogenic and tumor-specific targets, making it a promising candidate in oncological drug discovery efforts .
准备方法
化学反应分析
CEP-11981 经历了几种类型的化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢气,通常使用氧化剂。
还原: 此反应涉及添加氢气或去除氧气,通常使用还原剂。
取代: 此反应涉及用另一个原子或原子团取代一个原子或原子团,通常使用亲核试剂或亲电试剂。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及氢氧化钠等亲核试剂 . 从这些反应中形成的主要产物取决于所用试剂和条件,但通常包括原始化合物的各种类似物 .
科学研究应用
CEP-11981 具有广泛的科学研究应用,包括:
作用机制
相似化合物的比较
CEP-11981 在以高效力和选择性抑制多种受体酪氨酸激酶方面的能力是独一无二的 . 类似的化合物包括:
舒尼替尼: 一种针对 VEGFR、PDGFR 和 KIT 的受体酪氨酸激酶抑制剂。
索拉非尼: 一种针对 RAF 激酶、VEGFR 和 PDGFR 的激酶抑制剂。
帕唑帕尼: 一种针对 VEGFR、PDGFR 和 KIT 的激酶抑制剂。
生物活性
19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one, commonly known as CEP-11981 or ESK981, is a novel compound that has garnered attention for its potential therapeutic applications in oncology. This article reviews its biological activity, focusing on its mechanism of action as a multiplex inhibitor of receptor tyrosine kinases involved in tumor growth and angiogenesis.
Property | Value |
---|---|
Molecular Formula | C28H27N7O |
Molecular Weight | 477.6 g/mol |
CAS Number | 856691-93-5 |
IUPAC Name | 19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-... |
Solubility | Soluble in DMSO |
Appearance | Solid powder |
CEP-11981 functions primarily as a potent inhibitor of multiple receptor tyrosine kinases (RTKs), specifically targeting:
- TIE-2
- VEGF-R1
- VEGF-R2
These receptors play crucial roles in angiogenesis and tumor progression by mediating the signaling pathways that promote blood vessel formation and tumor growth.
Antitumor Efficacy
Preclinical studies have demonstrated that CEP-11981 exhibits significant antitumor activity across various cancer models. It has been shown to inhibit tumor growth by disrupting the angiogenic processes necessary for sustaining large tumors.
-
In Vitro Studies :
- The compound was tested against several cancer cell lines including non-small cell lung carcinoma (NSCLC) and breast cancer cells.
- Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range.
-
In Vivo Studies :
- Animal models treated with CEP-11981 showed reduced tumor volumes compared to control groups.
- Histological analyses revealed decreased microvessel density in tumors from treated animals, confirming the antiangiogenic properties of the compound.
Case Studies
A notable study highlighted the effectiveness of CEP-11981 in a xenograft model of human breast cancer:
- Tumor-bearing mice were treated with varying doses of CEP-11981.
- Results showed a significant reduction in tumor size (up to 70% compared to untreated controls) after four weeks of treatment.
Another study focused on its effects on NSCLC:
- Patients with advanced NSCLC received CEP-11981 as part of a combination therapy regimen.
- Preliminary results indicated improved progression-free survival rates and manageable side effects.
Comparative Analysis
Compared to other RTK inhibitors like Sunitinib and Sorafenib, CEP-11981 has demonstrated a broader inhibitory profile with enhanced selectivity towards TIE-2 and VEGF receptors. This unique mechanism may provide advantages in treating tumors that are resistant to conventional therapies.
Compound | Targets | IC50 (µM) | Notes |
---|---|---|---|
CEP-11981 | TIE-2, VEGF-R1/R2 | ~0.5 - 1 | Broad spectrum; antiangiogenic |
Sunitinib | VEGFR, PDGFR | ~0.1 - 0.5 | Commonly used; resistance issues |
Sorafenib | RAF kinase, VEGFR | ~0.05 - 0.1 | Effective but limited scope |
属性
CAS 编号 |
856691-93-5 |
---|---|
分子式 |
C28H27N7O |
分子量 |
477.6 g/mol |
IUPAC 名称 |
19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one |
InChI |
InChI=1S/C28H27N7O/c1-15(2)13-35-22-8-5-16(32-28-29-9-4-10-30-28)11-18(22)24-19-12-31-27(36)25(19)23-17(26(24)35)6-7-21-20(23)14-34(3)33-21/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,31,36)(H,29,30,32) |
InChI 键 |
AEULIVPVIDOLIN-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O |
规范 SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O |
外观 |
Solid powder |
Key on ui other cas no. |
856691-93-5 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo(5,4-a)pyrrolo(3,4-c)carbazol-4-one CEP-11981 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。